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Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyridine

Cat. No.: B145740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3,5-dichloropyridine, a key chemical intermediate in the pharmaceutical and

agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound

identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data for 2-Amino-3,5-dichloropyridine provide

detailed information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Data
The proton NMR spectrum of 2-Amino-3,5-dichloropyridine, typically recorded in deuterated

chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the

amino group.
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Signal
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

H-6 ~7.94 Doublet ~2.2 Aromatic Proton

H-4 ~7.50 Doublet ~2.2 Aromatic Proton

NH₂ ~4.90 Broad Singlet - Amino Protons

Table 1: ¹H NMR data for 2-Amino-3,5-dichloropyridine.[1]

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Due to the presence of five carbon atoms in different chemical environments, five distinct

signals are expected.

Chemical Shift (δ) ppm Assignment

~153.2 C2 (Carbon bearing the amino group)

~144.1 C6

~136.9 C4

~122.5 C5 (Carbon bearing a chloro group)

~110.8 C3 (Carbon bearing a chloro group)

Table 2: Predicted ¹³C NMR data for 2-Amino-3,5-dichloropyridine. Actual experimental

values may vary slightly.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-3,5-
dichloropyridine shows characteristic absorption bands for the amino group, aromatic ring,

and carbon-chlorine bonds. A study has reported the experimental and theoretical vibrational

frequencies for this compound.[2]
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3450 - 3300
N-H Stretching (asymmetric

and symmetric)
Strong

~3100 - 3000 Aromatic C-H Stretching Medium

~1620 N-H Bending (Scissoring) Strong

~1580, 1470 C=C Aromatic Ring Stretching Medium to Strong

~850 - 750 C-Cl Stretching Strong

~880 - 820 C-H Out-of-plane Bending Strong

Table 3: Characteristic IR absorption bands for 2-Amino-3,5-dichloropyridine.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 2-Amino-3,5-dichloropyridine provides information about its molecular

weight and fragmentation pattern, which aids in confirming its identity. The molecular weight of

2-Amino-3,5-dichloropyridine is approximately 163.01 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z

corresponding to the molecular weight. Due to the presence of two chlorine atoms,

characteristic isotopic peaks (M+2 and M+4) will be observed. The relative intensities of these

isotopic peaks are a key feature for identifying compounds containing chlorine.

m/z Relative Intensity (%) Assignment

162 ~65 [M]⁺ (with ²³⁵Cl)

164 ~42
[M+2]⁺ (with one ³⁵Cl and one

³⁷Cl)

166 ~7 [M+4]⁺ (with two ³⁷Cl)

127 [M-Cl]⁺

99 [M-Cl-HCN]⁺
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Table 4: Predicted major mass spectral peaks for 2-Amino-3,5-dichloropyridine.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy (¹H and ¹³C)
A solution of 2-Amino-3,5-dichloropyridine is prepared by dissolving approximately 10-50 mg

of the solid sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a

standard 5 mm NMR tube.[1] The spectrum is then acquired on a high-resolution NMR

spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The FT-IR spectrum of solid 2-Amino-3,5-dichloropyridine can be obtained using the

Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is

placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The

spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet

method can be used, where a small amount of the sample is ground with potassium bromide

and pressed into a thin pellet.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a

mass analyzer. A small amount of the solid sample is introduced into the instrument, often via a

direct insertion probe. The sample is vaporized, and the resulting gas-phase molecules are

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated by the mass analyzer based on their mass-to-charge

ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Amino-3,5-dichloropyridine.
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Caption: General workflow for the spectroscopic analysis and structural confirmation of 2-
Amino-3,5-dichloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3,5-dichloropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145740#2-amino-3-5-dichloropyridine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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